9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one
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Overview
Description
- Coumarins exhibit diverse biological activities, making them interesting targets for drug development.
- This compound features a chromeno-oxazinone scaffold, which contributes to its unique properties.
9-(furan-2-ylmethyl)-4-phenyl-9,10-dihydro-2H,8H-chromeno[8,7-e][1,3]oxazin-2-one: , belongs to the class of coumarin derivatives.
Preparation Methods
Synthetic Routes: The synthesis of this compound involves several steps. One common approach is the condensation of a furan-2-ylmethyl-substituted phenol with a phenyl-substituted aldehyde in the presence of suitable catalysts.
Reaction Conditions: The reaction typically occurs under mild conditions, such as refluxing in an appropriate solvent (e.g., ethanol or dichloromethane).
Industrial Production: While industrial-scale production methods may vary, the compound can be synthesized efficiently using established organic synthesis techniques.
Chemical Reactions Analysis
Reactivity: Chromeno[8,7-e][1,3]oxazin-2-one undergoes various reactions, including oxidation, reduction, and substitution.
Common Reagents and Conditions:
Major Products: The specific products depend on the reaction conditions, but common derivatives include hydroxylated, alkylated, or halogenated forms.
Scientific Research Applications
Chemistry: Chromeno[8,7-e][1,3]oxazin-2-one serves as a versatile scaffold for designing new compounds with diverse properties.
Biology: Researchers explore its potential as an anti-inflammatory agent.
Medicine: Further investigations may reveal therapeutic applications, especially in inflammation-related disorders.
Industry: The compound’s unique structure could find applications in materials science or as building blocks for other molecules.
Mechanism of Action
- The exact mechanism remains an active area of research.
Targets: It likely interacts with cellular proteins involved in inflammation pathways.
NF-κB and MAPK Pathways: Compound B3 (a related derivative) inhibits inflammation by suppressing NF-κB and MAPK signaling.
Remember that this compound’s potential extends beyond what we currently know, and ongoing research may uncover additional applications
Properties
Molecular Formula |
C22H17NO4 |
---|---|
Molecular Weight |
359.4 g/mol |
IUPAC Name |
9-(furan-2-ylmethyl)-4-phenyl-8,10-dihydropyrano[2,3-f][1,3]benzoxazin-2-one |
InChI |
InChI=1S/C22H17NO4/c24-21-11-18(15-5-2-1-3-6-15)17-8-9-20-19(22(17)27-21)13-23(14-26-20)12-16-7-4-10-25-16/h1-11H,12-14H2 |
InChI Key |
UPOOTXAWPCGDEB-UHFFFAOYSA-N |
Canonical SMILES |
C1C2=C(C=CC3=C2OC(=O)C=C3C4=CC=CC=C4)OCN1CC5=CC=CO5 |
Origin of Product |
United States |
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